molecular formula C11H7N5O B560595 Kdm4D-IN-1

Kdm4D-IN-1

Cat. No.: B560595
M. Wt: 225.21 g/mol
InChI Key: FIRSAIIBSBCBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KDM4D-IN-1 is a novel inhibitor of histone lysine demethylase 4D (KDM4D), a member of the KDM4 family of demethylases. These enzymes play a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone proteins. This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KDM4D-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for research use .

Chemical Reactions Analysis

Types of Reactions: KDM4D-IN-1 primarily undergoes substitution reactions, where specific functional groups are replaced with others to modify its chemical properties. It may also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various acids and bases to facilitate the desired transformations. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modified functional groups that enhance its activity or selectivity .

Scientific Research Applications

KDM4D-IN-1 has a wide range of applications in scientific research, particularly in the fields of epigenetics, cancer biology, and drug discovery. It is used to study the role of KDM4D in gene regulation and its impact on various cellular processes. In cancer research, this compound is investigated for its potential to inhibit tumor growth and progression by targeting the demethylase activity of KDM4D .

Properties

IUPAC Name

4-methyl-8-oxo-2,3,7,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O/c1-6-8(5-12)10-14-11(17)7-3-2-4-13-9(7)16(10)15-6/h2-4H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRSAIIBSBCBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C#N)NC(=O)C3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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